molecular formula C23H20N4O2S B242959 2-benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

2-benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

Cat. No. B242959
M. Wt: 416.5 g/mol
InChI Key: PMEBXXIBRKANAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a chemical compound with potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins that are involved in cancer cell growth, microbial or viral replication, or Alzheimer's disease progression.
Biochemical and Physiological Effects:
2-benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce the production of amyloid beta (a protein that accumulates in the brains of Alzheimer's patients).

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione in lab experiments is that it has shown promising results in various studies. Another advantage is that it can be synthesized using various methods. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 2-benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione. One direction is to study its potential as a drug candidate for the treatment of Alzheimer's disease. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential targets in cancer cells, bacteria, and viruses.

Synthesis Methods

2-benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione can be synthesized using various methods. One of the methods involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 2-chloro-5-nitropyridine, followed by reduction with sodium dithionite and cyclization with acetic anhydride. Another method involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 2-chloro-5-nitropyridine, followed by reduction with stannous chloride and cyclization with acetic anhydride.

Scientific Research Applications

2-benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antiviral activities. It has also been studied for its potential as a drug candidate for the treatment of Alzheimer's disease.

properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

2-benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C23H20N4O2S/c28-17-10-4-9-16-19(17)18(15-8-5-11-24-12-15)20-21(25-16)26-23(27-22(20)29)30-13-14-6-2-1-3-7-14/h1-3,5-8,11-12,18H,4,9-10,13H2,(H2,25,26,27,29)

InChI Key

PMEBXXIBRKANAY-UHFFFAOYSA-N

Isomeric SMILES

C1CC2=C(C(C3=C(N2)NC(=NC3=O)SCC4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1

SMILES

C1CC2=C(C(C3=C(N2)NC(=NC3=O)SCC4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1

Canonical SMILES

C1CC2=C(C(C3=C(N2)NC(=NC3=O)SCC4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1

Origin of Product

United States

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